

Molecular formula and weight of 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Difluoro-5-propylbenzene

Cat. No.: B062478

[Get Quote](#)

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1,3-Difluoro-5-propylbenzene**. The information is intended for professionals in the fields of chemical research, materials science, and pharmaceutical development.

Physicochemical and Spectroscopic Data

1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound valued as a key intermediate in the synthesis of complex molecules.^[1] The strategic placement of two fluorine atoms on the benzene ring imparts unique properties, such as enhanced chemical stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the development of pharmaceuticals and advanced materials.^[1]

Core Properties

The fundamental properties of **1,3-Difluoro-5-propylbenzene** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ F ₂	[1] [2]
Molecular Weight	156.18 g/mol	[1] [2]
CAS Number	183245-00-3	[1] [2]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.05 g/cm ³	[1]
Boiling Point	170 °C	[1]
Refractive Index	n _{20/D} 1.45	[1]
Purity	≥ 98% (GC)	[1]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **1,3-Difluoro-5-propylbenzene**.

Spectroscopic Data	Description
¹ H NMR	<p>The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the benzene ring.</p>
¹³ C NMR	<p>The carbon NMR spectrum will display distinct signals for the aromatic and alkyl carbons. The aromatic carbon signals will be split due to C-F coupling. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹J_{CF}), while other ring carbons will show smaller two- or three-bond couplings.</p>
¹⁹ F NMR	<p>The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent aromatic protons.</p>
Mass Spectrometry (EI)	<p>The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) to form a stable benzylic cation at m/z = 127, which is a common fragmentation pathway for propylbenzenes.</p>

FTIR / Raman

Infrared and Raman spectra are available for this compound, providing information on its vibrational modes.^{[2][3]} Key bands would include C-H stretching for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and strong C-F stretching vibrations.

Synthesis and Analytical Protocols

While multiple routes exist for the synthesis of substituted 1,3-difluorobenzenes, a common and scalable approach involves Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis

This protocol describes a plausible two-step synthesis of **1,3-Difluoro-5-propylbenzene** from 1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation

- To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride (1.1 equivalents) dropwise.
- After the addition is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)propan-1-one.

Step 2: Clemmensen Reduction

- Activate zinc amalgam by stirring granulated zinc with a 5% mercury(II) chloride solution, then decanting the solution and washing the zinc with water.
- Add the activated zinc amalgam, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.
- Add the crude 1-(3,5-difluorophenyl)propan-1-one from Step 1 to the flask.
- Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Additional portions of hydrochloric acid may be required to maintain the reaction rate.
- After cooling, separate the organic layer. Extract the aqueous layer with toluene.
- Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by fractional distillation under reduced pressure to obtain **1,3-Difluoro-5-propylbenzene**.

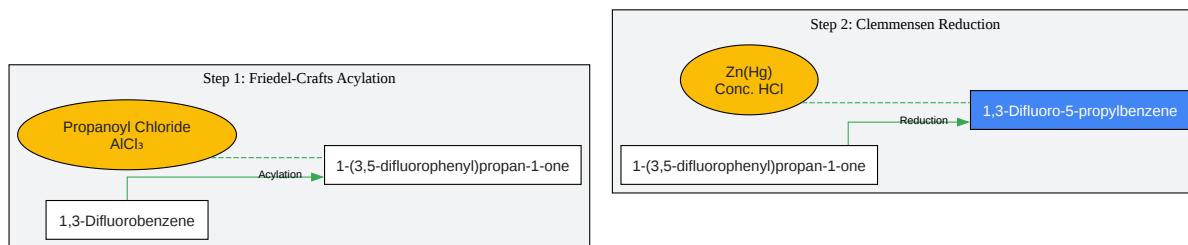
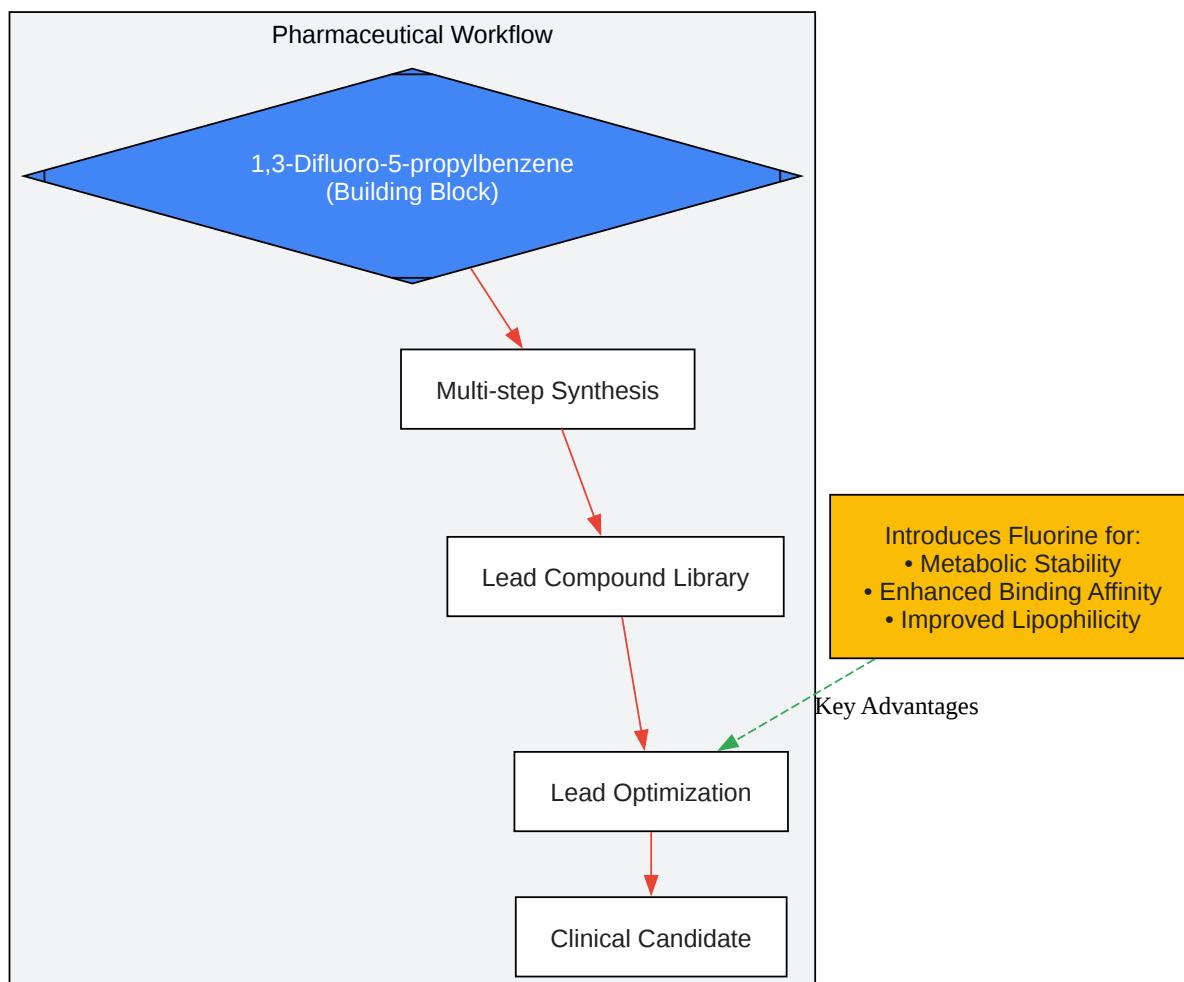

[Click to download full resolution via product page](#)

Fig. 1: Plausible synthetic route to **1,3-Difluoro-5-propylbenzene**.

Analytical Protocol: Quality Control

Gas Chromatography (GC)


- Instrument: Agilent GC system or equivalent with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium or Hydrogen.
- Method: Inject a diluted sample in a suitable solvent (e.g., dichloromethane). Use a temperature program starting at 80 °C, ramping to 250 °C to ensure elution of all components.
- Analysis: Purity is determined by the area percentage of the main peak corresponding to **1,3-Difluoro-5-propylbenzene**.

Applications in Research and Development

1,3-Difluoro-5-propylbenzene is not typically an end-product but rather a versatile building block in organic synthesis.^[1] Its primary value lies in its use as an intermediate for creating more complex, high-value molecules.

- Pharmaceutical Development: The difluorophenyl motif is prevalent in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.^{[1][4]} This compound serves as a key starting material for introducing this valuable moiety into drug candidates.^[1]
- Materials Science: In materials science, the high strength of the carbon-fluorine bond contributes to the thermal and chemical stability of polymers and coatings derived from fluorinated monomers.^[1] **1,3-Difluoro-5-propylbenzene** can be functionalized and incorporated into polymers to enhance properties like chemical resistance, durability, and hydrophobicity.^[1]

- Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides. This compound is a potential precursor for novel agrochemicals.[1]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [Molecular formula and weight of 1,3-Difluoro-5-propylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062478#molecular-formula-and-weight-of-1-3-difluoro-5-propylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com